molecular formula C21H23NO6S B2463395 1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-54-6

1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2463395
CAS RN: 877811-54-6
M. Wt: 417.48
InChI Key: VLRLTDRGOKQQIS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a spiro[chroman-2,4’-piperidin]-4-one moiety, a sulfonyl group, and a 3,4-dimethoxyphenyl group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a spirocyclic structure. The 3D structure of the compound could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the sulfonyl group, the spiro[chroman-2,4’-piperidin]-4-one moiety, and the 3,4-dimethoxyphenyl group. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Cytotoxic Agents in Cancer Treatment

1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives have been studied for their potential as cytotoxic agents against various human cancer cell lines. A study by Abdelatef et al. (2018) synthesized a series of these derivatives and evaluated them against breast, ovarian, and colorectal cancer cells. The study found that certain compounds, especially those with a sulfonyl spacer, showed potent activity and induced apoptosis in treated cells (Abdelatef et al., 2018).

Role in Medicinal Chemistry

This compound is recognized as an important pharmacophore in medicinal chemistry, serving as a structural component in various drugs, drug candidates, and biochemical reagents. Ghatpande et al. (2020) highlighted the progress in synthesizing derivatives of this compound and emphasized its biological relevance, suggesting prospects for developing new biologically active substances (Ghatpande et al., 2020).

G-Protein-Coupled Receptor Agonists

Koshizawa et al. (2018) reported the discovery and evaluation of spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 agonists. Their research involved synthesizing a novel series of these derivatives and testing them in vitro and in vivo, showing potential for glucose regulation (Koshizawa et al., 2018).

Anti-Microbial Agents

Further research by Ghatpande et al. (2021) explored the synthesis of N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues. These compounds demonstrated good anti-fungal and anti-microbial activities, indicating their potential as anti-microbial agents (Ghatpande et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information when available .

properties

IUPAC Name

1'-(3,4-dimethoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-26-19-8-7-15(13-20(19)27-2)29(24,25)22-11-9-21(10-12-22)14-17(23)16-5-3-4-6-18(16)28-21/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRLTDRGOKQQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

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